H3 Receptor Affinity: A ~4.6-Fold Higher Potency Compared to the Clinical Candidate GSK189254 in Rat
The 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold demonstrates exceptional binding affinity for the rat histamine H3 receptor (H3R). In a direct comparison against the well-characterized H3R antagonist GSK189254, this compound exhibits a 4.6-fold higher affinity. Specifically, it displaces [3H]-R-alpha-ethylhistamine from rat H3R expressed in HEK293 cells with a Ki of 0.148 nM [1], whereas GSK189254 displays a Ki of 0.68 nM for the same receptor subtype [2]. This sub-nanomolar potency positions the compound as a highly effective starting point for developing H3R-targeted therapeutics for CNS disorders.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.148 nM |
| Comparator Or Baseline | GSK189254 (Ki = 0.68 nM) |
| Quantified Difference | 4.6-fold higher affinity |
| Conditions | Displacement of [3H]-R-alpha-ethylhistamine from rat histamine H3 receptor expressed in HEK293 cells after 45 mins |
Why This Matters
Higher binding affinity at the target receptor can translate to a wider therapeutic window and lower efficacious doses, a critical factor in CNS drug development and selection of a lead series.
- [1] BindingDB. Entry BDBM50444496 (CHEMBL3092650). Affinity Data for Histamine H3 Receptor (Rat). View Source
- [2] Sanbio. GSK189254 Product Datasheet. A histamine H3 receptor antagonist (Kis = 0.13, 0.68, and 1.74 nM for recombinant human, rat, and mouse receptors, respectively). View Source
